1,3-Di(pyridin-4-yl)benzene
Overview
Description
1,3-Di(pyridin-4-yl)benzene is an organic compound with the chemical formula C16H12N2. It is also known by its CAS number, 170165-79-4 .
Molecular Structure Analysis
The molecular structure of 1,3-Di(pyridin-4-yl)benzene consists of a benzene ring with a pyridin-4-yl group attached at the 1 and 3 positions . The compound has a molecular weight of 232.28 g/mol . The InChI (IUPAC International Chemical Identifier) of the compound is InChI=1S/C16H12N2/c1-2-15(13-4-8-17-9-5-13)12-16(3-1)14-6-10-18-11-7-14/h1-12H
.
Physical And Chemical Properties Analysis
The physical and chemical properties of 1,3-Di(pyridin-4-yl)benzene include a molecular weight of 232.28 g/mol, a computed XLogP3 of 3.1, and a topological polar surface area of 25.8 Ų . It has 2 hydrogen bond acceptors, 0 hydrogen bond donors, and 2 freely rotating bonds . The compound has a complexity of 218 as computed by Cactvs 3.4.8.18 .
Scientific Research Applications
Coordination Chemistry and Metalation
1,3-Di(2-pyridyl)benzene shows intriguing behavior in coordination chemistry. It undergoes regioselective orthometalation with palladium(II) acetate, forming a dimeric complex. This complex features acetate units acting as bridges between the metalated ligands, and each pyridine ligand coordinates to a different metal atom. This behavior contrasts with chloride-containing palladium(II) complexes, which do not lead to C−H activation but to coordination complexes without Pd−C bonds. Cycloplatination of 1,3-di(2-pyridyl)benzene occurs at the benzene ring, forming a terdentate ligand. This is similar to the behavior observed with ruthenium and osmium (Cárdenas, Echavarren, & Arellano, 1999).
Photophysical Properties
The photophysical properties of compounds related to 1,3-Di(pyridin-4-yl)benzene have been explored. Stilbene analogues with pyridine rings, such as di-(pyridin-2/3/4-yl)vinyl)benzenes, were synthesized and characterized. These compounds exhibited isomerization upon irradiation without other significant photochemical reactions. The placement of the nitrogen in the stilbene-like system was found to play an important role in the photophysical properties, with medium polarity having a complex influence on photobehavior (Šagud et al., 2018).
Supramolecular Chemistry
1,3-Di(pyridin-4-yl)benzene derivatives have been used in the formation of supramolecular structures. For example, the reaction of 3,6-di(pyridin-4-yl)-1,2,4,5-tetrazine with trimesic acid in methanol solution formed a molecular complex with a zigzag 1-dimensional framework constructed through intermolecular hydrogen bonding and π–π interactions. This demonstrates the potential of such compounds in the design of novel supramolecular architectures (Hsu, Tang, Wang, & Wang, 2006).
Electrocatalysis and Photoluminescence
Metal(II) complexes based on 4-(2,6-di(pyridin-4-yl)pyridin-4-yl)benzonitrile were synthesized and characterized. These complexes formed one-dimensional chains through μ2-bridging and exhibited different photoluminescence properties and thermal stabilities. Notably, some of these complexes showed potential as electrocatalysts for the hydrogen evolution reaction from water, highlighting their potential in energy conversion applications (Gao et al., 2014).
Safety And Hazards
properties
IUPAC Name |
4-(3-pyridin-4-ylphenyl)pyridine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2/c1-2-15(13-4-8-17-9-5-13)12-16(3-1)14-6-10-18-11-7-14/h1-12H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYGVWHHZHJNDJN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC=NC=C2)C3=CC=NC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Di(pyridin-4-yl)benzene |
Citations
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